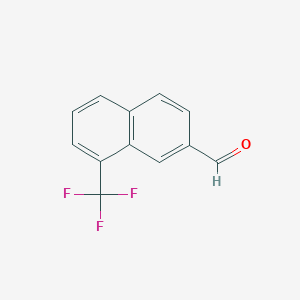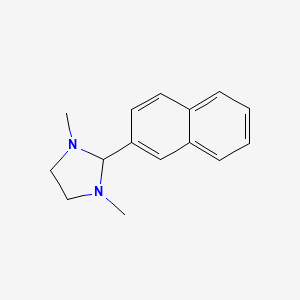
Naphthalen-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-amine hydrobromide is a chemical compound with the molecular formula C₁₀H₁₀BrN. It is derived from naphthalen-2-amine, which is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalen-2-amine hydrobromide can be synthesized through the reaction of naphthalen-2-amine with hydrobromic acid. The reaction typically involves dissolving naphthalen-2-amine in a suitable solvent, such as ethanol, and then adding hydrobromic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where naphthalen-2-amine and hydrobromic acid are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and concentration, are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions with electrophiles to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted naphthalen-2-amine derivatives.
Scientific Research Applications
Naphthalen-2-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and as a fluorescent probe.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalen-2-amine hydrobromide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Naphthylamine: A similar compound with the formula C₁₀H₉N, known for its use in dye production.
Naphthalen-1-amine: Another isomer with similar chemical properties but different reactivity.
Naphthol derivatives: Compounds like 2-naphthol, which share a similar naphthalene backbone.
Uniqueness
Naphthalen-2-amine hydrobromide is unique due to its specific reactivity with hydrobromic acid, leading to distinct chemical and physical properties. Its applications in various fields, such as chemistry, biology, and industry, highlight its versatility and importance .
Properties
CAS No. |
148819-80-1 |
|---|---|
Molecular Formula |
C10H10BrN |
Molecular Weight |
224.10 g/mol |
IUPAC Name |
naphthalen-2-amine;hydrobromide |
InChI |
InChI=1S/C10H9N.BrH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,11H2;1H |
InChI Key |
RIWJTTOJHYQBRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11882517.png)





![(4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid](/img/structure/B11882555.png)

![2-Ethyl-2'H-spiro[cyclohexane-1,1'-isoquinoline]](/img/structure/B11882568.png)
